molecular formula C9H11N3O B13060884 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile

Cat. No.: B13060884
M. Wt: 177.20 g/mol
InChI Key: VSGCRWDGNLNGNC-UHFFFAOYSA-N
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Description

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C9H11N3O It is characterized by the presence of an amino group, a propan-2-yloxy group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)-3-nitropyridine. This intermediate is then reduced to 2-(propan-2-yloxy)-3-aminopyridine, which is subsequently reacted with cyanogen bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-pyridinecarbonitrile: Similar structure but lacks the propan-2-yloxy group.

    2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a pyridine ring.

Uniqueness

3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-amino-2-propan-2-yloxypyridine-4-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-6(2)13-9-8(11)7(5-10)3-4-12-9/h3-4,6H,11H2,1-2H3

InChI Key

VSGCRWDGNLNGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1N)C#N

Origin of Product

United States

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